Acid red 92

Overview

Description

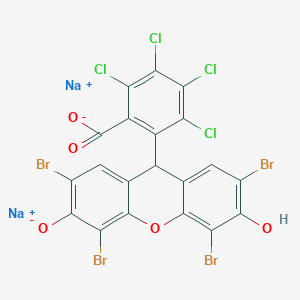

Acid Red 92 is a synthetic pigment used in the formulation of hair coloring products . It imparts color to hair, with the exact color depending on the other ingredients used in the preparation and the starting color of the hair . It is sometimes referred to as a xanthene color .

Synthesis Analysis

The synthesis of this compound involves the condensation of resorcinol and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione, followed by bromination and conversion into a sodium salt .

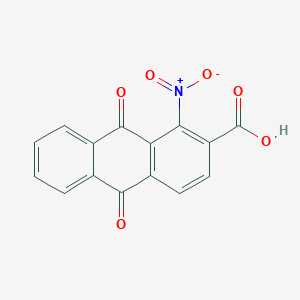

Molecular Structure Analysis

The molecular formula of this compound is C20H2Br4Cl4Na2O5 . It is also known by the chemical names 3,4,5,6-Tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid, disodium salt .

Chemical Reactions Analysis

In hair dyeing formulations, this compound is part of a two-component system. One component contains the compounds (precursors) that become the colorants, and the other component is a stabilized solution of hydrogen peroxide . The precursors and peroxide diffuse into the hair shaft, where color formation takes place after the ingredients combine to produce the coloring mixture . The precursors are oxidized by the hydrogen peroxide to form the colorant molecules .

Physical And Chemical Properties Analysis

This compound appears as a red to brown powder . It is soluble in water, forming a red solution with weak dark green fluorescence . It is also soluble in ethanol, forming a blue light red solution with a brick red fluorescence . In concentrated sulfuric acid, it forms a yellow solution, which turns into a yellow-red precipitate upon dilution .

Scientific Research Applications

Dye Removal and Adsorption Studies :

- Ultrasound-Assisted Adsorption : Zeolitic imidazolate framework functionalized with 3-Aminopropyltrimethoxysilane was used for the ultrasound-assisted adsorption of Acid Blue 92 and Direct Red 80. This study explored various parameters affecting dye removal efficiency, including adsorbent dosage, sonication time, initial dye concentrations, and pH. It also developed a model to predict dye removal efficiency and found that adsorption conformed better to the pseudo-second-order model and Langmuir isotherm model (Abdi, Vossoughi, Mahmoodi, & Alemzadeh, 2017).

- Packed Bed Column Studies : A study using Euphorbia antiquorum L activated carbon in a packed column demonstrated the adsorptive removal of Acid Blue 92 and Basic Red 29. The study evaluated the effects of influent concentration, flow rate, and bed height on adsorption efficiency and applied kinetic models to describe the adsorption behavior (Sivakumar & Palanisamy, 2009).

Identification in Wastewater Treatment Plants :

- A study identified and measured Acid Red 92, among other dyes, in colored wastewater samples from a municipal treatment plant. It used continuous-flow fast-atom bombardment mass spectrometry and liquid chromatography for analysis. The study noted that this compound showed high levels of accumulation in secondary sludge (Borgerding & Hites, 1994).

Degradation Studies :

- Degradation using H2O2 in Subcritical Water : This research investigated the degradation of Acid Red 274 under subcritical water conditions using hydrogen peroxide. The study applied response surface methodology to evaluate the interactive effects of temperature, oxidant concentration, and time on dye degradation (Kayan & Gözmen, 2012).

- Sonolysis and Photocatalysis Degradation : Another study focused on the degradation of Acid Red 88 using sonolysis, photocatalysis, and a combination of both in the presence of photocatalysts. It explored the effects of initial dye concentration and ultrasound power on the degradation process (Madhavan, Kumar, Anandan, Grieser, & Ashokkumar, 2010).

Food and Cosmetic Applications :

- Food Additives Analysis : A capillary zone electrophoretic method was developed for the separation of this compound and other synthetic colorants in beverages, highlighting its relevance in the food industry (Long, Cen, Wang, Bai, & Liu, 2013).

Mechanism of Action

Target of Action

Acid Red 92, also known as Phloxine B, is primarily used as a dye in various applications . It is used both as an inactive ingredient to provide color to products, or as a colorant in dental disclosing tablets . These tablets allow patients to visualize areas where more brushing and flossing are needed .

Mode of Action

The mode of action of this compound involves its interaction with light. When subjected to light, debromination occurs and free radicals and singlet oxygen are formed . These compounds cause irreversible damage to bacteria, leading to growth arrest and cell death .

Biochemical Pathways

It is known that the compound causes oxidative damage in bacteria . This suggests that it may interfere with pathways related to oxidative stress response in these organisms.

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to fully understand its bioavailability.

Result of Action

The primary result of this compound’s action is the death of bacteria due to oxidative damage . This makes it effective as an antimicrobial substance. In addition, when used as a dye, this compound imparts a red color to the products it is used in .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. The compound requires light to exert its antimicrobial effects . Furthermore, as an anionic dye, it requires an acidic environment to maintain its color properties .

Safety and Hazards

High concentrations of Acid Red 92 can cause skin irritation and allergic reactions in some individuals . Some studies have linked the use of this compound in food products to potential health risks such as cancer and hyperactivity in children . It is deemed safe by the FDA up to a daily dosage of 1.25 mg/kg .

Future Directions

properties

IUPAC Name |

disodium;2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;;/h1-2,29-30H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYIOIOOWUGAHD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Br4Cl4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13473-26-2 (parent) | |

| Record name | D & C Red no. 28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031090 | |

| Record name | D&C Red 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Phloxine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18472-87-2 | |

| Record name | D & C Red no. 28 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red 28 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

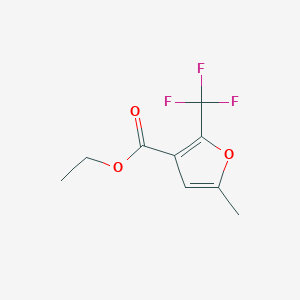

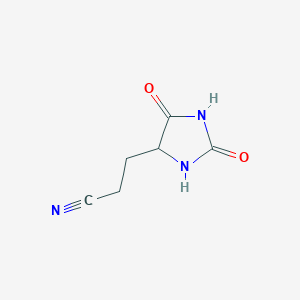

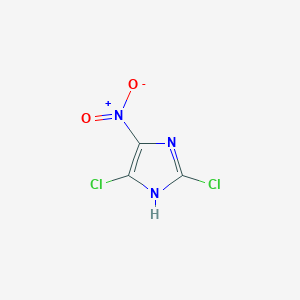

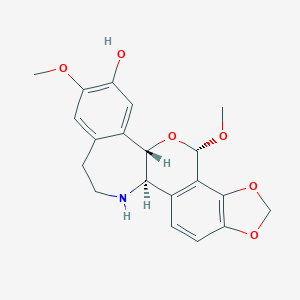

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Acid Red 92?

A1: this compound, also known as Food Red No. 104 (R104) or C.I. 45410, is primarily used as a red colorant. Applications include:

- Food and Beverages: Used to enhance or add red color to various food products. []

- Inkjet Ink: Contributes to high chroma and enhances the magenta color of inkjet inks. []

Q2: How is this compound analyzed in food products?

A2: Several analytical techniques are employed for the detection and quantification of this compound in food:

- High-Performance Liquid Chromatography (HPLC): This method is often coupled with a diode array detector (DAD) for sensitive and selective determination. Samples are typically extracted using solvents before HPLC analysis. [, , ]

- Capillary Zone Electrophoresis (CZE): This technique offers an alternative separation method for analyzing this compound in beverages, often in conjunction with other colorants and preservatives. [, ]

- Micellar Electrokinetic Capillary Chromatography (MEKC): This approach is suitable for analyzing this compound in various food matrices, including spiced duck wings, dried bean milk cream, ketchup, and chili powder. []

Q3: Are there any impurities of concern in this compound?

A3: Yes, inorganic bromides, specifically sodium bromide (NaBr), are a significant impurity found in commercially available this compound. [] The bromide content can vary significantly between manufacturers, potentially due to differences in manufacturing processes. []

Q4: Has the stability of this compound been studied?

A4: Research indicates that storage conditions can impact the stability of this compound. Exposure to light can lead to an increase in inorganic bromide content over time. []

Q5: Can this compound be removed from wastewater?

A5: While this compound exhibits resistance to degradation and sorption in wastewater treatment plants, research shows that Fenton and Fenton-like processes can effectively remove both the color and chemical oxygen demand (COD) attributed to this compound. [] This method relies on reactions involving iron (Fe2+ or zero-valent iron) and hydrogen peroxide (H2O2) to degrade the dye. []

Q6: What are the environmental concerns associated with this compound?

A6: Studies have revealed that this compound can be found in wastewater treatment plants, indicating its presence in the environment. [] While some xanthene dyes are readily removed through adsorption to sludge, this compound appears to be more resistant and has been found in higher concentrations on secondary sludge, suggesting potential for accumulation. [] More research is needed to fully understand its long-term environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)